Sulfonamide Positional Isomerism Drastically Alters Target Affinity in Carbonic Anhydrase Inhibition
The position of the sulfonamide group on the pyridine ring is a critical determinant of biological activity. A direct comparison between a 2-pyridinesulfonamide derivative and its 4-substituted benzenesulfonamide analog (ts-SA), which differ by the replacement of a benzene CH with a pyridine nitrogen, reveals a stark divergence in inhibitory profiles against human carbonic anhydrase (hCA) isoforms. While the benzenesulfonamide analog is a promiscuous, low nanomolar inhibitor of 7 out of 10 hCA isoforms, the pyridine-2-sulfonamide exhibits high selectivity, potently inhibiting only the tumor-associated isoforms hCA IX and XII [1]. This structural change results in a measurable difference in enzyme inhibition across a panel of isoforms, underscoring that 3-acetyl-2-pyridinesulfonamide, by virtue of its 2-sulfonamide, is expected to confer a distinct selectivity profile compared to its 3- or 4-pyridinesulfonamide isomers.
| Evidence Dimension | Inhibitory spectrum against 10 human Carbonic Anhydrase (hCA) isoforms |
|---|---|
| Target Compound Data | 2-pyridinesulfonamide derivative: Potent inhibitor (low nM) only for hCA IX and XII; less effective against 9 other isoforms. |
| Comparator Or Baseline | 4-tosylureido-benzenesulfonamide (ts-SA): Potent, low nanomolar inhibitor of 7 out of 10 hCA isoforms. |
| Quantified Difference | Selectivity for 2 isoforms vs. broad activity across 7 isoforms. |
| Conditions | Kinetic inhibition measurements and X-ray crystallography on hCA II adducts. |
Why This Matters
This class-level evidence demonstrates that a 2-pyridinesulfonamide core offers a more selective target engagement profile than its benzenesulfonamide analog, a key consideration for researchers aiming to avoid off-target effects in enzyme inhibition studies.
- [1] Bozdag, M., et al. (2014). Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 22(1), 334-340. View Source
